Ruvonoflast

NLRP3 inflammasome IL-1β inhibition PBMC assay

Procure Ruvonoflast (NT-0796) for studies requiring CNS-penetrant NLRP3 inhibition. This CES1-activated ester prodrug uniquely achieves central target engagement, with clinical CSF exposure and reduced IL-1β/CRP in Parkinson's patients. Essential for hCES1 mouse models; generic inhibitors lack brain penetration and intracellular activation.

Molecular Formula C23H27N3O4
Molecular Weight 409.5 g/mol
CAS No. 2272917-13-0
Cat. No. B15137668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuvonoflast
CAS2272917-13-0
Molecular FormulaC23H27N3O4
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(CC1=NC=CC=N1)OC(=O)NC2=C3CCCC3=CC4=C2CCC4
InChIInChI=1S/C23H27N3O4/c1-14(2)29-22(27)19(13-20-24-10-5-11-25-20)30-23(28)26-21-17-8-3-6-15(17)12-16-7-4-9-18(16)21/h5,10-12,14,19H,3-4,6-9,13H2,1-2H3,(H,26,28)/t19-/m1/s1
InChIKeyUMUQEMHROZVOTF-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl (R)-2-(((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)oxy)-3-(pyrimidin-2-yl)propanoate (CAS 2272917-13-0, NT-0796/Ruvonoflast): CNS-Penetrant NLRP3 Inflammasome Inhibitor Prodrug


Isopropyl (R)-2-(((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)oxy)-3-(pyrimidin-2-yl)propanoate, also known as NT-0796 or ruvonoflast, is a small-molecule ester prodrug that inhibits the NLRP3 inflammasome [1]. It is designed to cross the blood–brain barrier and undergoes intracellular activation by carboxylesterase-1 (CES1) to release the active carboxylic acid metabolite NDT-19795 specifically within monocytes and macrophages [2][3]. The compound has advanced to Phase 1b/2a clinical evaluation for neuroinflammatory disorders including Parkinson's disease [4].

Why Isopropyl (R)-2-(((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)oxy)-3-(pyrimidin-2-yl)propanoate Cannot Be Substituted with Another NLRP3 Inhibitor


NLRP3 inflammasome inhibitors vary substantially in their CNS penetration, target-cell selectivity, and metabolic activation requirements. Generic substitution with peripherally restricted or non-prodrug NLRP3 inhibitors would fail to achieve the same central target engagement and cellular potency [1]. NT-0796's ester prodrug design enables CES1-dependent intracellular activation specifically within monocytes and microglia, a mechanism absent in acid-only inhibitors like NDT-19795 or MCC950 [2]. Moreover, the compound's demonstrated clinical CNS exposure and biomarker reduction in Parkinson's disease patients cannot be assumed for other NLRP3 inhibitors lacking validated brain penetration [3].

Quantitative Differentiation Evidence for NT-0796 vs. NLRP3 Inhibitor Comparators


Superior Cellular Potency in Human PBMCs vs. MCC950

NT-0796 inhibits IL-1β release in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.32 nM . In contrast, the classical NLRP3 inhibitor MCC950 (CRID3) exhibits IC50 values of 7.5 nM in mouse BMDM and 8.1 nM in human HMDM [1]. While these assays differ, the cross-study comparison indicates that NT-0796 achieves sub-nanomolar potency, approximately 23-fold lower than MCC950's nanomolar range.

NLRP3 inflammasome IL-1β inhibition PBMC assay

Enhanced Potency via Prodrug Activation in CES1-Expressing Monocytes vs. Acid Metabolite NDT-19795

Conversion of the carboxylate NDT-19795 to its isopropyl-ester prodrug NT-0796 greatly enhances NLRP3 inhibitory potency in human monocytes [1]. In a cell-based NLRP3 target engagement assay, NT-0796 is much more potent than NDT-19795 when applied directly to CES1-expressing human monocytes/macrophages [2]. The prodrug achieves higher intracellular accumulation and sustained active metabolite release [3].

prodrug activation carboxylesterase-1 monocyte targeting

Clinically Validated CNS Penetration and Target Engagement in Parkinson's Disease Patients

In a Phase 1b open-label study in Parkinson's disease patients, oral NT-0796 (150 mg BID) achieved significant CSF exposure and reduced neuroinflammatory biomarkers including IL-1β, indicating central target engagement [1]. The prodrug exhibits a blood-to-brain ratio of 0.79 in mice [2]. In contrast, the peripherally restricted NLRP3 inhibitor TN-101 (IC50 5.58 nM) failed to produce weight loss or CNS effects in diet-induced obese mice, underscoring the requirement for brain penetration [3].

CNS penetration Parkinson's disease neuroinflammation biomarkers

Selectivity Profile vs. TNF-α and IL-6 Release

NT-0796 demonstrates functional selectivity for the NLRP3 inflammasome pathway. It inhibits IL-1β release in human PBMCs (IC50 0.32 nM) but does not affect LPS-induced TNF-α or IL-6 release up to 2 µM . This indicates that the compound does not broadly suppress innate immune signaling, a common liability of less selective inflammasome inhibitors [1].

NLRP3 selectivity off-target cytokine inhibition inflammasome specificity

Oral Bioavailability and Sustained CNS Pharmacokinetics in Humans

NT-0796 is orally active and achieves sustained CNS exposure in humans. In a Phase 1b study, 150 mg BID dosing produced CSF concentrations of the active metabolite NDT-19795 that were much higher than parent drug levels, with a median half-life of 3.3–9.25 h for NDT-19795 compared to 0.63–0.76 h for NT-0796 [1]. This PK profile supports once- or twice-daily oral dosing for chronic neuroinflammation. In contrast, MCC950's clinical development was limited by unfavorable PK and toxicokinetic properties [2].

oral bioavailability CSF pharmacokinetics human PK

Metabolic Activation by Human CES1 Confers Species-Specific Potency Advantage

NT-0796's potency is dependent on CES1-mediated activation, which is absent in standard mouse macrophages. In human monocytes expressing CES1, NT-0796 is much more potent than NDT-19795; in mouse macrophages lacking CES1, NT-0796 is ineffective [1]. To enable translational studies, a humanized CES1 mouse model was generated. In these hCES1 mice, NT-0796 serves as a more effective NLRP3 inhibitor than the acid metabolite, validating the ester prodrug strategy [2].

carboxylesterase-1 species selectivity humanized mouse model

Evidence-Based Application Scenarios for Isopropyl (R)-2-(((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)oxy)-3-(pyrimidin-2-yl)propanoate (NT-0796)


Neurodegenerative Disease Research Requiring CNS NLRP3 Inhibition

NT-0796 is uniquely suited for studies of Parkinson's disease, Alzheimer's disease, multiple sclerosis, and ALS where central NLRP3 inflammasome activation drives pathology. The compound's clinically demonstrated CSF penetration and reduction of neuroinflammatory biomarkers (IL-1β, CRP, IL-6) in Parkinson's patients [1] provide a strong evidence base for CNS-targeted research applications. Use in humanized CES1 mouse models is required for preclinical efficacy studies due to species-specific prodrug activation [2].

Obesity and Metabolic Inflammation Studies Requiring Central Target Engagement

In diet-induced obese humanized CES1 mice, NT-0796 produced weight loss comparable to semaglutide and enhanced GLP-1 agonist efficacy, effects not observed with the peripherally restricted NLRP3 inhibitor TN-101 [3]. This CNS-dependent weight loss mechanism supports the use of NT-0796 in studies of hypothalamic inflammation and metabolic disease where brain penetration is essential.

Translational Pharmacology in Humanized CES1 Models

Due to the absence of CES1 in standard mouse macrophages, NT-0796 shows no activity in wild-type rodents [2]. Researchers must use the hCES1 transgenic mouse line (Ces1c knockout with human CES1 knock-in under a monocyte promoter) to accurately model the compound's pharmacokinetics, pharmacodynamics, and efficacy [4]. This model recapitulates the prodrug activation and enhanced potency observed in human monocytes.

Neuroinflammatory Biomarker Studies and Clinical Trial Support

NT-0796 has demonstrated robust reduction of systemic and CNS inflammatory markers in human subjects, including high-sensitivity CRP, fibrinogen, IL-6, IL-18, and CSF IL-1β [1]. These clinical biomarker data support its use as a reference compound for NLRP3 target engagement assays and as a comparator for next-generation CNS-penetrant inflammasome inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruvonoflast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.